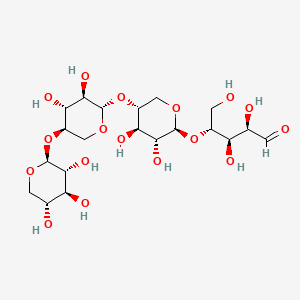

Xylotetrose

Description

Structure

3D Structure

Properties

CAS No. |

22416-58-6 |

|---|---|

Molecular Formula |

C20H34O17 |

Molecular Weight |

546.5 g/mol |

IUPAC Name |

(2R,3R,4R)-4-[(3R,4R,5R)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-[(2S,3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-2,3,5-trihydroxypentanal |

InChI |

InChI=1S/C20H34O17/c21-1-6(23)11(25)8(2-22)35-19-16(30)13(27)10(4-33-19)37-20-17(31)14(28)9(5-34-20)36-18-15(29)12(26)7(24)3-32-18/h1,6-20,22-31H,2-5H2/t6-,7+,8+,9+,10+,11+,12?,13-,14+,15+,16+,17+,18-,19?,20-/m0/s1 |

InChI Key |

JVZHSOSUTPAVII-MIDOVEIXSA-N |

SMILES |

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC(CO)C(C(C=O)O)O)O)O)O |

Isomeric SMILES |

C1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2COC([C@@H]([C@H]2O)O)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O[C@H]3[C@@H](C([C@@H](CO3)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC(CO)C(C(C=O)O)O)O)O)O |

Synonyms |

O-β-D-Xylopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→4)-D-xylose; Xylotetraose |

Origin of Product |

United States |

Natural Occurrence and Bioprocesses of Xylotetrose

Distribution and Formation in Plant Hemicelluloses

Hemicelluloses are a diverse group of heteropolymers found in plant cell walls, acting as a matrix that binds cellulose (B213188) microfibrils and lignin, contributing to the plant's structural integrity and flexibility slideshare.netwikipedia.orgbiologynotesonline.com. Xylan (B1165943) is the most abundant type of hemicellulose in many terrestrial plants, particularly in hardwoods and cereals wikipedia.orgnih.govfrontiersin.org. Structurally, xylan consists of a backbone of β-(1→4)-linked D-xylopyranosyl units, often substituted with side chains of arabinose, glucuronic acid, and acetyl groups, depending on the plant species wikipedia.orgnih.govresearchgate.netuv.mx.

The formation of xylotetrose occurs when xylan, as a component of plant hemicellulose, is subjected to enzymatic degradation. This process liberates smaller oligosaccharide fragments, including this compound, from the complex xylan structure frontiersin.orgfrontiersin.orgresearchgate.netrsc.orgnih.gov. This compound, along with other xylooligosaccharides like xylobiose and xylotriose (B1631234), represents an intermediate stage in the complete breakdown of xylan into its constituent monosaccharide, xylose frontiersin.orgfrontiersin.orgresearchgate.netmdpi.commdpi.comnih.gov.

This compound as an Intermediate Product in Xylan Degradation Pathways

The degradation of xylan into xylooligosaccharides, including this compound, is primarily mediated by a class of enzymes known as xylanases biologynotesonline.comresearchgate.netmdpi.commycosphere.orgwikipedia.org. These enzymes, particularly endo-β-1,4-xylanases, cleave the β-(1→4) glycosidic bonds within the xylan backbone frontiersin.orgfrontiersin.orgresearchgate.netmdpi.comnih.govwikipedia.orgjst.go.jp. The specific products generated, such as this compound, depend on the type of xylanase, its substrate specificity, and the reaction conditions rsc.orgnih.govresearchtrend.netresearchgate.netoatext.comiyte.edu.tr.

Research indicates that certain xylanases are particularly effective at producing this compound. For instance, Xylanase II from Bacillus circulans WL-12 was observed to hydrolyze xylan principally to xylobiose, xylotriose, and this compound, with this compound being a preferred substrate for saturating the enzyme's binding sites researchtrend.net. Similarly, studies on xylanases from Myceliophthora thermophila and Bacillus subtilis have shown the production of xylobiose, xylotriose, and this compound from birchwood xylan frontiersin.orgnih.govnih.gov. This compound can also be a predominant product in the hydrolysis of specific xylan sources, such as sunflower seed shell hydrolysates rsc.org.

The pathway involves a cascade of enzymatic actions. Endoxylanases initiate the breakdown, yielding XOS of varying degrees of polymerization. Subsequently, β-xylosidases and other debranching enzymes further hydrolyze these XOS, including this compound, into xylose frontiersin.orgfrontiersin.orgresearchgate.netmdpi.comnih.govmycosphere.orgjst.go.jpscielo.br. Therefore, this compound serves as a key intermediate in the complete depolymerization of xylan.

Microbial Production and Secretion Mechanisms of this compound in Non-Human Systems

Microorganisms, including bacteria, fungi, and yeasts, are the principal biological agents responsible for producing the xylanases that lead to the formation of this compound biologynotesonline.comresearchgate.netmdpi.commycosphere.orgwikipedia.orgjst.go.jpresearchtrend.netscielo.brsemanticscholar.orgnih.govnih.govmdpi.com. These microbes secrete xylanases extracellularly into their environment to access xylan as a carbon source for growth and metabolism researchgate.netmdpi.commycosphere.orgwikipedia.orgscielo.brsemanticscholar.orgmdpi.com.

A wide array of microorganisms has been identified as producers of xylanases. Bacteria, such as species of Bacillus and Caldicoprobacter algeriensis, and fungi, like Trichoderma reesei and Aspergillus species, are well-documented sources of these enzymes researchgate.netmycosphere.orgwikipedia.orgresearchtrend.netscielo.brsemanticscholar.orgnih.govmdpi.comscielo.brfrontiersin.org. The production of xylanases by these microbes is often induced by the presence of xylan in their growth medium mycosphere.orgresearchtrend.netmicrobenotes.com.

The secretion mechanisms typically involve the release of these enzymes into the extracellular space, where they can act upon external xylan substrates. This extracellular enzymatic activity then initiates the degradation cascade, producing xylooligosaccharides, including this compound. For example, Trichoderma reesei SAF3 produces xylanase that hydrolyzes xylan into xylopentose and xylose, with intermediate products like this compound also being formed scielo.brscielo.br. Similarly, Pichia pastoris engineered to express xylanase from Myceliophthora thermophila has demonstrated the production of this compound from birchwood xylan frontiersin.orgnih.govfrontiersin.org. The efficiency and specific products of this microbial process are influenced by the strain, the specific xylanase enzyme produced, and the fermentation conditions frontiersin.orgfrontiersin.orgrsc.orgnih.govscielo.brscielo.brfrontiersin.org.

Data Tables

Table 1: Examples of Xylanase Production and Xylooligosaccharide (XOS) Products, Including this compound

| Microbial Source | Enzyme Type/Source | Primary XOS Products Observed (including this compound) | Reference(s) |

| Bacillus circulans WL-12 | Xylanase II | Xylobiose, Xylotriose, this compound | researchtrend.net |

| Myceliophthora thermophila | Xylanase (MTxyn11C) | Xylobiose, Xylotriose, this compound | frontiersin.orgnih.govfrontiersin.org |

| Trichoderma reesei SAF3 | Xylanase | Xylopentose, Xylose (intermediates may include this compound) | scielo.brscielo.br |

| Bacillus subtilis M015 | Xylanase/β-Xylosidase combo | Xylose, Xylobiose, Xylotriose, this compound | nih.gov |

| Scytalidium thermophilum | Xylanase | Xylotiose, this compound, Xylopantose | mdpi.com |

| Aspergillus niger | Immobilized Xylanase | Xylose, Xylobiose, Xylotriose, this compound | oatext.com |

| Thermomonospora fusca BD25 | Endoxylanase, β-xylosidase, α-l-arabinofuranosidase | Xylose, Arabinose, Substituted this compound, Substituted Xylotriose | nih.gov |

| Pichia stipitis | Crude xylanase solution | Xylobiose, Xylotriose, this compound | nih.gov |

| Caldicellulosiruptor owensensis | Xylanase (from corn cob xylan) | Xylan conversion products, potential XOS formation | mdpi.com |

| Scytonema sp. | Xylanase | This compound, Xylopentaose | researchgate.net |

Table 2: Xylan Hydrolysis Products and Their Roles in Degradation Pathways

| Product Name | Degree of Polymerization (DP) | Role in Xylan Degradation | Reference(s) |

| Xylan | Polymer | The primary substrate; a complex polysaccharide found in plant hemicellulose. | wikipedia.orgnih.govresearchgate.net |

| Xylooligosaccharides (XOS) | DP 2-10 | Intermediate products formed by the action of endoxylanases on xylan. | frontiersin.orgfrontiersin.orgresearchgate.netnih.govmdpi.commdpi.comjst.go.jp |

| Xylobiose (X2) | DP 2 | A common XOS, further hydrolyzed by β-xylosidases. | frontiersin.orgfrontiersin.orgresearchgate.netnih.govmdpi.commdpi.comjst.go.jp |

| Xylotriose (X3) | DP 3 | A common XOS, further hydrolyzed by β-xylosidases. | frontiersin.orgfrontiersin.orgresearchgate.netnih.govmdpi.commdpi.comjst.go.jp |

| This compound (X4) | DP 4 | An intermediate XOS, formed by endoxylanases. Can be a preferred substrate for some xylanases and is further hydrolyzed by β-xylosidases. | frontiersin.orgfrontiersin.orgresearchgate.netrsc.orgnih.govmdpi.commdpi.comnih.govjst.go.jpresearchtrend.netresearchgate.netoatext.comiyte.edu.trnih.govscielo.brfrontiersin.orgnih.govnih.gov |

| Xylopentose (X5) | DP 5 | A higher DP XOS, also a product of xylan hydrolysis. | rsc.orgnih.govjst.go.jpscielo.brscielo.brmdpi.com |

| Xylose (X1) | Monosaccharide | The final product of complete xylan hydrolysis, utilized by microorganisms for metabolism. | biologynotesonline.comresearchgate.netfrontiersin.orgfrontiersin.orgresearchgate.netmdpi.commdpi.comnih.govwikipedia.orgjst.go.jpscielo.brnih.govscielo.br |

Compound List

this compound

Xylan

Hemicellulose

Xylooligosaccharides (XOS)

Xylobiose

Xylotriose

Xylopentose

Xylose

Arabinose

Glucose

Mannose

Galactose

Glucuronic acid

Arabinofuranose

Arabinofuranosidase

β-Xylosidase

Endo-β-1,4-xylanase

Xylanase

Cellulose

Lignin

Synthetic and Biosynthetic Pathways of Xylotetrose

Enzymatic Production Strategies from Xylan (B1165943)

Enzymatic hydrolysis is the most prevalent method for producing xylotetrose and other xylooligosaccharides. This process utilizes a class of enzymes known as xylanases, which specifically target and cleave the β-1,4-xylosidic linkages that form the backbone of the xylan polymer. By carefully selecting the appropriate xylanase and controlling the reaction conditions, the hydrolysis can be steered to favor the production of XOS with a specific chain length, such as this compound.

The general process involves incubating a xylan-rich substrate, derived from agricultural or forestry residues like corncob, wheat straw, or birchwood, with a xylanase preparation. mdpi.comxylooligosaccharide.comnih.gov The enzymes randomly or specifically cleave the xylan chain, releasing a mixture of xylooligosaccharides, including xylobiose (DP2), xylotriose (B1631234) (DP3), this compound (DP4), and longer-chain oligosaccharides. scirp.org The composition of this mixture is highly dependent on the type of enzyme used, the structure of the xylan substrate, and the hydrolysis conditions.

The targeted generation of this compound relies on the use of specific endo-1,4-β-xylanases (EC 3.2.1.8) that exhibit particular cleavage patterns on the xylan backbone. These enzymes are produced by a wide range of microorganisms, including bacteria and fungi, with species from Aspergillus, Trichoderma, Bacillus, and Geobacillus being notable producers. nih.govresearchgate.netnih.govscielo.br

Xylanases are categorized into several glycoside hydrolase (GH) families, primarily GH10 and GH11, which differ in their structure, catalytic mechanism, and substrate specificity. nih.govresearchgate.netuu.nl

GH10 Xylanases : These enzymes generally have a larger catalytic cleft, which allows them to act closer to substituted xylose residues on the xylan chain. They tend to produce smaller oligosaccharides and can hydrolyze xylotetraose (B1631236) and xylopentaose. nih.govnih.gov

GH11 Xylanases : These xylanases have a more constrained active site, requiring a longer, uninterrupted chain of unsubstituted xylose residues to bind and cleave the substrate. nih.gov They are often more specific for xylan and are less likely to hydrolyze very short oligosaccharides. mdpi.com

The selection of a specific xylanase is critical for maximizing this compound yield. For instance, some endoxylanases from Streptomyces sp. have been shown to have limited activity against xylotetraose, preventing its further breakdown into smaller sugars. nih.govusda.gov Thermostable xylanases, such as those from Geobacillus species, are particularly valuable for industrial applications as they can operate at higher temperatures, which can increase reaction rates and reduce the risk of microbial contamination. nih.govfrontiersin.orgmdpi.comnih.gov

Below is a table summarizing the characteristics of various xylanases used in the production of xylooligosaccharides, including this compound.

| Enzyme Source Organism | Glycoside Hydrolase Family | Optimal pH | Optimal Temperature (°C) | Key Characteristics |

| Geobacillus sp. DUSELR13 | GH10 (predicted) | 7.0 | 75 | Highly thermostable, with a half-life of 13 days at 70°C. mdpi.comnih.gov |

| Geobacillus thermodenitrificans | GH10 | 9.0 | 70 | Thermostable and alkalistable; produces xylose and XOS. researchgate.net |

| Aspergillus niger | Multiple (GH10, GH11) | 4.5 - 6.0 | 50 - 55 | Widely used for industrial enzyme production; activity is influenced by substrate and culture conditions. nih.govijcmas.comsphinxsai.com |

| Trichoderma reesei | Primarily GH11 | 4.0 - 5.0 | 50 - 60 | A well-known hypercellulolytic fungus also producing significant xylanase activity. scielo.brfoodstandards.gov.auscielo.br |

| Streptomyces sp. T7 | GH10 | 6.0 | 60 | Efficiently hydrolyzes various xylans, with corncob xylan yielding the highest activity. mdpi.com |

| Bacillus sp. SC1 | GH11 | Not specified | 55 (wild-type), 65 (mutant) | Salt-tolerant, with a mutant version showing enhanced catalytic activity and thermostability. mdpi.com |

To maximize the production of this compound while minimizing the formation of xylose and other oligosaccharides, it is crucial to optimize the conditions of the enzymatic hydrolysis. Key parameters that influence the reaction outcome include temperature, pH, enzyme concentration, substrate concentration, and reaction time.

Temperature and pH : Each xylanase has an optimal temperature and pH at which it exhibits maximum activity. For example, a thermostable xylanase from Geobacillus sp. strain DUSELR13 has an optimal temperature of 75°C and an optimal pH of 7.0. mdpi.comnih.gov Operating at these optimal conditions ensures the highest catalytic efficiency. Deviations can lead to lower yields or enzyme denaturation.

Enzyme and Substrate Concentration : The ratio of enzyme to substrate is a critical factor. A high enzyme concentration can lead to rapid hydrolysis, but it may also cause the rapid breakdown of this compound into smaller sugars. Conversely, a low enzyme concentration might result in an incomplete hydrolysis and low yield. Studies have shown that optimizing the enzyme dosage is essential for maximizing the yield of desired XOS. researchgate.net For instance, in one study, the optimal conditions for a recombinant multi-functional xylanase were an enzyme concentration of 900 U/mL and a substrate concentration of 110 mg/mL. tcsae.org

Reaction Time : The duration of the hydrolysis directly impacts the product profile. Short reaction times may not be sufficient for significant xylan breakdown, while excessively long times can lead to the hydrolysis of the target this compound into xylobiose, xylotriose, and xylose. Time-course analysis is often performed to identify the point at which the concentration of this compound is at its maximum. informahealthcare.com

The table below presents examples of optimized conditions from various studies aimed at producing xylooligosaccharides.

| Enzyme/Organism Source | Substrate | Optimal Temperature (°C) | Optimal pH | Key Findings |

| Aspergillus niger XY-1 | Wheat bran | 30 | 5.5 | Optimized medium composition and fermentation time enhanced xylanase production. nih.gov |

| Aspergillus niger | Wheat bran | 30 | 6.0 | Optimization of physical and chemical parameters increased xylanase yield. ijcmas.com |

| Geobacillus sp. DUSELR13 | Beechwood Xylan | 75 | 7.0 | Statistical optimization increased enzyme production from 6 U/mL to 31 U/mL. mdpi.comnih.gov |

| Recombinant Xylanase (V. volvacea) | Bagasse Hemicellulose | Not specified | Not specified | Optimized conditions were 900 U/mL enzyme, 110 mg/mL substrate, and 80 min reaction time. tcsae.org |

A significant advancement in the enzymatic production of this compound is the use of immobilized enzymes. Immobilization involves attaching the enzyme to or entrapping it within an insoluble support material. This technique offers several advantages over using free enzymes in solution, including enhanced stability, easier separation of the enzyme from the product, and the potential for continuous operation and enzyme reuse. researchgate.netacs.orgnih.gov

Various support materials and methods have been explored for xylanase immobilization:

Supports : Common supports include natural polymers like chitosan (B1678972) and alginate, as well as synthetic resins and magnetic nanoparticles. nih.govmdpi.comresearchgate.net

Methods : Techniques range from simple physical adsorption to the formation of strong covalent bonds between the enzyme and the support. researchgate.net Cross-linked enzyme aggregates (CLEAs) are another method that creates support-free immobilized enzymes. researchgate.net

Immobilization can significantly improve the enzyme's operational stability. For example, a recombinant fungal xylanase immobilized as a CLEA showed a half-life of 216 hours, compared to 30 hours for the free enzyme. researchgate.net Similarly, xylanases immobilized on alginate beads demonstrated improved thermostability, retaining 90% of endo-xylanase activity after 24 hours at 50°C. nih.gov The reusability of immobilized xylanases is a key economic advantage. Xylanases immobilized on magnetic nanoparticles have been reused for up to 11 cycles while retaining over 60% of their initial activity. nih.gov Likewise, enzymes on alginate beads were recycled for five rounds of hydrolysis without a significant drop in performance. nih.gov

| Immobilization Support | Enzyme Source | Key Improvement | Reusability |

| Cross-linked Aggregates | Recombinant Fungal Xylanase | Half-life increased from 30 h to 216 h. researchgate.net | Not specified |

| Alginate Beads | Commercial Xylanase Cocktail | Endo-xylanase activity improved by 80% after 24h. nih.gov | Reused for 5 cycles with similar hydrolysis yields. nih.gov |

| Magnetic Nanoparticles | Microbial Xylanase (XAn11) | Increased storage stability. acs.orgnih.gov | Reused for 11 cycles, retaining ~64% activity. nih.gov |

| Anionic Exchange Resin | Bacillus halodurans Xylanase | Tends to produce more xylobiose and xylotriose initially. researchgate.net | Not specified |

| Eudragit S-100 | Streptomyces rochei Xylanase | Total XOS content was over 85% after 24h incubation. informahealthcare.com | Not specified |

The final distribution of xylooligosaccharides, including the yield of this compound, is heavily influenced by the specific interaction between the xylanase and the xylan substrate. This specificity is determined by both the enzyme's family (e.g., GH10 vs. GH11) and the chemical structure of the xylan source. nih.govjst.go.jp

Xylan is not a simple linear polymer of xylose; its structure varies significantly depending on the plant source. Hardwood xylans (e.g., from birchwood) are typically acetylated glucuronoxylans, while softwood xylans are arabinoglucuronoxylans. Grass and cereal xylans (e.g., from wheat or corncob) are arabinoxylans with arabinose side chains. nih.gov These substitutions act as steric hindrances that affect how xylanases can access and cleave the backbone.

GH10 xylanases are generally more versatile and can accommodate substitutions near the cleavage site. nih.gov This allows them to hydrolyze a broader range of xylans and often results in the production of smaller XOS. nih.govjst.go.jp For example, a GH10 xylanase from Streptomyces sp. T7 showed the highest activity on corncob xylan compared to xylans from beechwood, birchwood, and oat spelt. mdpi.com

GH11 xylanases have a more confined active site and prefer to cleave at regions of the xylan backbone that are free of substitutions. nih.gov This can lead to the production of larger oligosaccharides, particularly from highly substituted xylans like wheat arabinoxylan. scirp.org

The choice of substrate is therefore a critical parameter for targeting this compound production. Hydrolysis of birchwood xylan often yields a mixture of XOS, including this compound. researchgate.net In contrast, using a more complex substrate like wheat arabinoxylan with a GH11 enzyme might yield larger arabinoxylooligosaccharides (AXOS). scirp.org The synergistic action of different types of xylanases (e.g., combining GH10 and GH11) or the use of accessory enzymes that remove side chains (like arabinofuranosidases) can also be employed to modify the substrate and control the final product profile. researchgate.net

Chemoenzymatic and Chemical Synthesis Approaches for Research Grade this compound

While enzymatic hydrolysis of xylan is suitable for bulk production of mixed xylooligosaccharides, obtaining pure, research-grade this compound often requires more precise chemical or chemoenzymatic methods. These approaches provide greater control over the product's structure and purity, which is essential for analytical standards and detailed biological studies.

Chemoenzymatic approaches combine the flexibility of chemical synthesis with the high specificity of enzymatic reactions. For example, a chemically synthesized xylose derivative could be used as a substrate for a specific glycosyltransferase enzyme to elongate the chain. Alternatively, enzymes can be used in a transglycosylation reaction, where a xylanase transfers a xylose unit from a donor molecule (like xylotriose) to an acceptor molecule to form this compound. This approach can offer better yields and stereoselectivity compared to purely chemical methods.

Exploration of Biosynthetic Routes in Prokaryotic and Eukaryotic Organisms (Excluding Human Metabolism)

While the primary route for this compound generation is the degradation of external xylan, some microorganisms possess metabolic pathways for the utilization and potential synthesis of xylooligosaccharides. In nature, this compound and other XOS are typically encountered by microbes as breakdown products of plant biomass. These organisms have evolved systems to transport these oligosaccharides into the cell and metabolize them.

For instance, fungi like Myceliophthora thermophila produce oxidases that specifically act on xylooligosaccharides. nih.gov A xylooligosaccharide oxidase (XylO) from this fungus oxidizes XOS at the C1 position, converting them into the corresponding lactones. This action may serve to modify or degrade XOS, potentially alleviating the inhibitory effects that these oligosaccharides can have on cellulases during biomass conversion. nih.gov

The intracellular breakdown of this compound would typically involve the action of β-xylosidases, which cleave xylose units from the non-reducing end of the oligosaccharide until it is completely broken down into xylose monomers. These monomers can then enter central metabolic pathways like the pentose (B10789219) phosphate (B84403) pathway.

Direct de novo biosynthesis of this compound within microbial or plant cells is not a commonly documented pathway. The synthesis of polysaccharides like xylan involves nucleotide-activated sugars (e.g., UDP-xylose) and specific glycosyltransferases that build the polymer chain. The formation of a free oligosaccharide like this compound as a specific metabolic product through such a pathway is not a primary metabolic function. Therefore, the presence of this compound in biological systems is overwhelmingly the result of the enzymatic depolymerization of xylan. researchgate.net

Precursor Utilization and Flux in this compound Biosynthesis

The primary and most direct precursor for the production of this compound is xylan, a major hemicellulose component of lignocellulosic biomass. The enzymatic hydrolysis of xylan using specific endo-xylanases is a common method for generating a mixture of xylooligosaccharides (XOS), including this compound. The composition and yield of the resulting XOS are highly dependent on the source of the xylan and the type of enzymes employed.

Lignocellulosic materials such as corn cobs, wheat bran, and brewer's spent grain are rich sources of xylan and serve as cost-effective starting materials for this compound production. nih.govresearchgate.net The structure of xylan, which consists of a β-1,4-linked D-xylose backbone with various substitutions, influences the efficiency of enzymatic degradation and the profile of the released oligosaccharides.

The key enzymes in this process are endo-1,4-β-xylanases, which cleave the internal glycosidic bonds of the xylan backbone. The controlled action of these enzymes is crucial to maximize the yield of this compound and minimize the production of smaller sugars like xylose and xylobiose. The selection of xylanases with specific cleavage patterns is therefore a critical factor in directing the metabolic flux towards the desired product.

| Precursor (Xylan Source) | Enzyme(s) | Primary Xylooligosaccharide Products | Reference |

|---|---|---|---|

| Corn Cobs | Acid Hydrolysis | Xylose, Xylobiose, Xylotriose | researchgate.net |

| Brewer's Spent Grain | Endo-1,4-β-xylanase, α-L-arabinofuranosidase, β-xylosidase, α-D-glucuronidase | Xylose | nih.gov |

| Wheat Bran | Endo-xylanase | Xylooligosaccharides | nih.gov |

Genetic Engineering and Metabolic Engineering Strategies for Enhanced this compound Accumulation

While enzymatic hydrolysis is a prevalent method for this compound production, there is growing interest in developing microbial cell factories for the de novo biosynthesis of specific xylooligosaccharides. This approach involves the strategic application of genetic and metabolic engineering to construct and optimize pathways for this compound synthesis.

A key strategy for engineering a microorganism to produce this compound involves the introduction of heterologous glycosyltransferases, specifically xylosyltransferases. These enzymes catalyze the transfer of xylose units from an activated sugar donor, such as UDP-xylose, to an acceptor molecule, which could be xylose, xylobiose, or xylotriose, to build the this compound chain. The specificity of the chosen xylosyltransferase for the donor and acceptor substrates is paramount in ensuring the targeted synthesis of this compound. rsc.orgnih.gov

Metabolic engineering efforts would also need to focus on enhancing the intracellular pool of the precursor, UDP-xylose. This can be achieved by overexpressing genes in the pentose phosphate pathway, which is responsible for xylose metabolism and the generation of precursors for nucleotide sugar synthesis. nih.gov

Recent advancements in the metabolic engineering of Saccharomyces cerevisiae for the utilization of xylo-oligosaccharides (XOS) provide a foundational framework that could be adapted for this compound production. These studies have successfully expressed xylodextrin transporters and intracellular β-xylosidases to enable the consumption of XOS. researchgate.netillinois.edu For this compound accumulation, this strategy could be reversed: engineering the expression of specific xylosyltransferases while deleting the degradation pathways.

| Engineering Strategy | Target Gene/Enzyme | Rationale | Reference |

|---|---|---|---|

| Pathway Introduction | Xylosyltransferase | Catalyzes the synthesis of this compound from xylose precursors. | rsc.orgnih.gov |

| Precursor Supply Enhancement | Genes in the Pentose Phosphate Pathway | Increases the intracellular pool of UDP-xylose. | nih.gov |

| Elimination of Product Degradation | Endogenous β-xylosidases | Prevents the breakdown of accumulated this compound. | researchgate.netillinois.edu |

| Product Export | Oligosaccharide transporters | Facilitates the removal of this compound from the cell to avoid feedback inhibition. | researchgate.netillinois.edu |

Enzymology and Reaction Mechanisms Involving Xylotetrose

Glycoside Hydrolase Family Classification and Specificity Towards Xylotetrose

Glycoside hydrolases (GH) are enzymes that catalyze the hydrolysis of glycosidic bonds. cazy.orgwikipedia.org They are classified into families based on amino acid sequence similarities, which generally reflect structural and mechanistic relationships. cazy.org Enzymes capable of degrading or modifying this compound are found across several GH families, often characterized as β-xylosidases or xylanases. nih.govresearchgate.net

β-xylosidases (EC 3.2.1.37) are exo-acting enzymes that cleave xylose units from the non-reducing end of xylooligosaccharides, including this compound. nih.govcazypedia.org Endo-β-1,4-xylanases (EC 3.2.1.8), conversely, hydrolyze internal β-1,4 linkages in the xylan (B1165943) backbone, producing shorter xylooligosaccharides like this compound. nih.gov The specificity of these enzymes is determined by the architecture of their active sites. nih.gov

Enzymes with activity on this compound and related xylooligosaccharides are found in numerous GH families. For example, β-xylosidases are present in at least 11 different GH families. nih.gov The substrate specificity can vary even within a single family. Some enzymes preferentially degrade shorter xylooligosaccharides like xylobiose and xylotriose (B1631234), while others are more active on longer chains. cazypedia.orgnih.gov For instance, XylB from Bifidobacterium adolescentis (GH120) shows greater activity on xylotriose and longer oligomers than on xylobiose. cazypedia.org Similarly, enzymes in GH52 function as exo-β-xylosidases that cleave terminal xylose residues from xylooligosaccharides like xylotriose. cazypedia.org

| GH Family | Relevant Enzyme Activity | Specificity Notes |

| GH3 | β-xylosidase, β-glucosidase | Exo-acting enzymes; substrate specificity is determined by the architecture at subsite -1. nih.gov |

| GH10 | Endo-β-1,4-xylanase | Primarily degrades the internal bonds of the xylan backbone. foods-additive.com |

| GH11 | Endo-β-1,4-xylanase | Characterized by a β-jelly roll structure and high substrate selectivity. nih.gov |

| GH39 | β-xylosidase | A retaining glycoside hydrolase family. nih.gov |

| GH52 | Exo-β-xylosidase | Monospecific, cleaving terminal xylose from the non-reducing end of xylooligosaccharides. cazypedia.org |

| GH120 | β-xylosidase | Exo-xylosidases that remove xylose from the non-reducing end of xylooligosaccharides. cazypedia.org |

Elucidation of Catalytic Mechanisms of this compound-Producing and Modifying Enzymes

Retaining Mechanism: This is a two-step, double-displacement mechanism. nih.govfoods-additive.com

Glycosylation: One of the catalytic residues acts as a nucleophile, attacking the anomeric carbon. This forms a covalent glycosyl-enzyme intermediate. Simultaneously, the other residue acts as a general acid, protonating the glycosidic oxygen, which leads to the departure of the aglycone (the remainder of the sugar chain). nih.govfoods-additive.com

Deglycosylation: The general acid residue, now deprotonated, acts as a general base. It activates a water molecule, which then attacks the anomeric carbon of the intermediate, hydrolyzing the covalent bond and releasing the sugar with the same anomeric configuration as the substrate. nih.govfoods-additive.com

This retaining mechanism is characteristic of enzymes in GH families 39, 52, and 120, which include β-xylosidases active on this compound. cazypedia.orgcazypedia.orgnih.gov

Inverting Mechanism: This is a single-step mechanism where the two catalytic residues act simultaneously. One residue acts as a general base, activating a water molecule to perform a nucleophilic attack on the anomeric carbon. The other residue acts as a general acid, protonating the glycosidic oxygen to facilitate the leaving group's departure. nih.govresearchgate.net This single displacement results in an inversion of the anomeric configuration. nih.gov

The positioning of the catalytic residues within the enzyme's active site dictates which mechanism is used. nih.govyoutube.com For instance, in the retaining mechanism, the distance between the two catalytic carboxylates is typically around 5.5 Å, whereas in inverting enzymes, it is larger, around 9.5 Å. researchgate.net

Enzyme Kinetics and Thermodynamics of this compound Hydrolysis and Transglycosylation

The efficiency of this compound conversion is described by enzyme kinetics, often modeled by the Michaelis-Menten equation. atlantis-press.com This model relates the reaction rate to the concentration of the substrate and two key parameters: Km (the Michaelis constant) and Vmax (the maximum reaction rate). atlantis-press.comnih.gov Km reflects the enzyme's affinity for the substrate, while Vmax indicates the maximum rate at saturating substrate concentrations. nih.gov

Kinetic studies on xylanolytic enzymes provide insight into their efficiency with xylooligosaccharides. For example, a glycosyl hydrolase family 39 β-xylosidase acting on xylobiose showed a Km of 3.3 ± 0.7 mM and a kcat (turnover number) of 2.7 ± 0.4 s⁻¹. nih.gov For the enzymatic hydrolysis of xylan, kinetic constants of Km=3.93 mg/ml and Vmax=0.0252 mg/ml/min have been reported. nih.gov

| Enzyme/Substrate | Km | Vmax | kcat | Source |

| β-xylosidase (GH39) / Xylobiose | 3.3 ± 0.7 mM | - | 2.7 ± 0.4 s⁻¹ | nih.gov |

| Endoxylanase / Xylan | 3.93 mg/ml | 0.0252 mg/ml/min | - | nih.gov |

| Free Trichoderma Xylanase / Xylan | 19.12 mg/mL | 1.92 mg/(mL.min) | - | atlantis-press.com |

| Immobilized Trichoderma Xylanase / Xylan | 42.03 mg/mL | 1.21 mg/(mL.min) | - | atlantis-press.com |

Thermodynamic analysis of the hydrolysis of related xylooligosaccharides reveals that the reactions are generally favorable. For the hydrolysis of 1,4-β-D-xylotriose to three molecules of D-xylose, the standard enthalpy of reaction (ΔrH°) was measured as -(0.06 ± 0.18) kJ·mol⁻¹. osti.gov Similarly, the hydrolysis of 1,4-β-D-xylobiose has a ΔrH° of (0.12 ± 0.26) kJ·mol⁻¹. osti.gov These small enthalpy changes suggest the reactions are not strongly driven by heat release. The standard Gibbs free energy (ΔG°) for the hydrolysis of disaccharides like cellobiose and maltose is negative, indicating spontaneous reactions. researchgate.netnih.gov

Besides hydrolysis, some glycoside hydrolases can catalyze transglycosylation , a reaction where the glycosyl moiety from a donor substrate is transferred to an acceptor molecule other than water. cazypedia.orgresearchgate.net This reaction is kinetically controlled, and protein engineering efforts have been made to improve the transglycosylation-to-hydrolysis ratio of some enzymes. researchgate.net For example, GH120 enzymes from Thermoanaerobacterium saccharolyticum have been shown to form alkyl glycosides through transglycosylation when incubated with alcohols. cazypedia.org

Influence of Physiochemical Parameters on Enzyme Activity and Stability in Research Applications

The catalytic activity and stability of enzymes that process this compound are highly dependent on physicochemical parameters, primarily pH and temperature. worthington-biochem.comhu.edu.jo Optimizing these conditions is essential for their effective use in industrial and research settings. worthington-biochem.com

pH: Every enzyme has an optimal pH at which its activity is maximal. worthington-biochem.comcreative-enzymes.com Deviations from this optimum can alter the ionization state of amino acid residues in the active site, affecting substrate binding and catalysis, and can ultimately lead to irreversible denaturation at extreme pH values. creative-enzymes.comkhanacademy.orgstudy.com For instance, a purified xylanase from one study showed optimal activity at pH 5.0 and was stable in a pH range of 5-9. researchgate.net Another xylanase exhibited peak activity at pH 7.0 and maintained stability between pH 6.0 and 9.0. researchgate.net

Temperature: Enzyme activity generally increases with temperature up to an optimum, beyond which the enzyme's structure begins to unfold, leading to a rapid loss of activity (thermal denaturation). scielo.brsciendo.com For example, a xylanase from Myceliophthora thermophila had an optimal temperature of 65°C. nih.gov Another study found that a β-xylosidase from Aspergillus awamori was stable in a temperature range of 35-55°C, while the accompanying endoxylanase had a higher maximal activity at about 60°C. scielo.br The thermostability of enzymes is a critical property for industrial applications, which often run at elevated temperatures. nih.gov For example, a xylanase from one bacterium was found to be relatively stable between 30-60°C. researchgate.net

The interplay of these parameters is crucial. An enzyme's optimal temperature might shift depending on the pH of the medium. nih.gov Therefore, careful characterization of these properties is necessary to harness the full potential of this compound-modifying enzymes. mdpi.com

Advanced Structural and Conformational Analysis of Xylotetrose

High-Resolution Spectroscopic Characterization (e.g., Advanced NMR and FT-IR Studies for Conformational Details)

Fourier Transform Infrared (FT-IR) spectroscopy complements NMR by identifying characteristic functional groups and providing information about molecular vibrations. For xylotetrose, FT-IR spectra typically exhibit broad absorption bands around 3400 cm⁻¹ corresponding to the stretching of hydroxyl (-OH) groups, and peaks in the 2900-3000 cm⁻¹ range indicative of C-H stretching vibrations foodandnutritionjournal.org. Specific absorption bands, such as those around 1465 cm⁻¹, 1043 cm⁻¹, and 896 cm⁻¹ and in the 1166-1000 cm⁻¹ region, are often associated with the xylan (B1165943) backbone structure, which is relevant if this compound is considered as a component or derivative of xylan-based oligosaccharides foodandnutritionjournal.org. The presence of a weak peak around 870 cm⁻¹ can be indicative of a β-glycoside bond, a common linkage in xylooligosaccharides foodandnutritionjournal.org.

Table 1: Characteristic Spectroscopic Features of this compound

| Spectroscopic Technique | Characteristic Signal/Band | Assignment | Reference |

| FT-IR | ~3406 cm⁻¹ | -OH stretching | foodandnutritionjournal.org |

| FT-IR | ~2979, ~2918 cm⁻¹ | C-H stretching | foodandnutritionjournal.org |

| FT-IR | ~1465, ~1043, ~896 cm⁻¹ | Xylan-related vibrations | foodandnutritionjournal.org |

| FT-IR | ~870 cm⁻¹ | β-glycosidic linkage (potential) | foodandnutritionjournal.org |

| NMR | Chemical shifts of protons and carbons | Detailed structural elucidation (connectivity, stereochemistry) | researchgate.netoup.com |

Glycosidic Linkage Analysis and Anomeric Configuration Determination

The determination of glycosidic linkages and the anomeric configuration (α or β) at the anomeric carbon is crucial for understanding the structural integrity and biological activity of oligosaccharides like this compound, especially when it exists as part of larger xylooligosaccharides (XOS). While this compound itself is a monosaccharide, its formation or presence within XOS implies specific linkage types. Xylooligosaccharides are predominantly composed of D-xylose units linked by β-(1→4) glycosidic bonds bshingredients.comjst.go.jp.

Advanced NMR techniques, particularly 2D NMR, are the gold standard for determining the anomeric configuration and the precise positions of glycosidic linkages within oligosaccharides. These methods can distinguish between α and β anomers by analyzing the chemical shifts and coupling constants of the anomeric proton (H-1) and carbon (C-1) researchgate.net. For instance, the presence of a β-glycosidic linkage is often confirmed by specific NMR signals and by comparison with authentic standards foodandnutritionjournal.orgresearchgate.net. Mass spectrometry, coupled with chromatographic separation (e.g., HPLC), can also provide information about the molecular weight and fragmentation patterns, aiding in the identification of linkage types biorxiv.orgekb.eg.

Conformational Dynamics and Flexibility of this compound in Solution

In aqueous solution, this compound, like other monosaccharides, exists in equilibrium between its open-chain and cyclic forms (furanose and pyranose). The cyclic forms can adopt various conformations, such as the chair or boat conformations for pyranoses, and envelope or twist conformations for furanoses. The specific conformation adopted by this compound in solution significantly influences its reactivity and interactions with other molecules.

Molecular dynamics (MD) simulations, often combined with experimental spectroscopic data, are powerful tools for investigating the conformational dynamics and flexibility of this compound. These simulations track the movement of atoms over time, revealing the energy landscape of the molecule and identifying preferred conformations. Studies on related xylooligosaccharides suggest that flexibility in specific regions, such as loops or helix structures near catalytic sites, can be crucial for enzyme-substrate interactions researchgate.netnih.gov. While direct MD simulations specifically for this compound might be less common than for larger oligosaccharides or proteins, the principles apply to understanding its dynamic behavior in solution, including ring puckering and side-chain (hydroxyl group) rotations nih.govuni-hamburg.de.

Stereochemical Considerations and their Impact on this compound Interactions

The stereochemistry of this compound, defined by the spatial arrangement of its hydroxyl groups and its chiral centers, is paramount to its biological recognition and interaction with other biomolecules. As a tetrose, this compound possesses two chiral centers. The "xylo" prefix suggests a stereochemical configuration analogous to xylose, which has specific (R/S) configurations at its chiral carbons. This precise arrangement dictates how this compound fits into the active sites of enzymes, binds to receptors, or participates in molecular recognition events.

Table 2: this compound in Enzyme-Substrate Interactions (Examples from Xylooligosaccharides)

| Substrate (XOS) | Enzyme/Protein | Binding Affinity (kcal/mol) | Key Interaction Feature | Reference |

| This compound | Fungal xylanase (e.g., Botrytis fuckeliana) | ~-8.1 | Specific stereochemical fit within active site | researchgate.net |

| This compound | Fungal xylanase (e.g., Neocallimastix patriciarum) | ~-8.1 | Specific stereochemical fit within active site | researchgate.net |

| This compound | GH43 Xylanase (e.g., XacGH43_1) | - | Ca²⁺ stabilization, active site conformation | researchgate.net |

Compound List:

this compound

Analytical Methodologies for Xylotetrose Research

Chromatographic Separation and Detection Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Gas Chromatography)

Chromatographic techniques are fundamental to the analysis of xylotetrose, enabling its separation from other similar compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantitative analysis of xylo-oligosaccharides, including this compound. researchgate.netxylooligosaccharide.comusda.gov Different HPLC systems and columns are employed depending on the sample matrix and the desired separation. For instance, Aminex cation-exchange resins loaded with lead(II) have been used for the separation of wood sugar residues. usda.gov The choice of detector is also crucial; differential refractive index detectors are common, though they are sensitive to temperature fluctuations. usda.gov In some applications, xylo-oligosaccharides are first hydrolyzed to xylose, which is then quantified by HPLC. xylooligosaccharide.com

Table 1: HPLC Parameters for Xylo-oligosaccharide Analysis| Parameter | Example Condition | Reference |

|---|---|---|

| Column | Chromolith® NH2 100 x 4.6mm | |

| Mobile Phase | Acetonitrile:Water (75:25) | |

| Flow Rate | 1.0 mL/min | |

| Detector | UV at 190 nm | |

| Column | Prevail Carbohydrate ES (250 x 4.6 mm) | nih.gov |

| Mobile Phase | Gradient of Water and Acetonitrile | nih.gov |

| Detector | Evaporative Light Scattering Detector (ELSD) | nih.gov |

Thin-Layer Chromatography (TLC) offers a simpler, more rapid, and cost-effective method for the qualitative analysis of this compound and other xylo-oligosaccharides. researchgate.netfishersci.comkhanacademy.orglibretexts.org This technique is particularly useful for monitoring the progress of enzymatic hydrolysis of xylan (B1165943), where the products, including this compound, can be visualized over time. researchgate.net A common mobile phase for the separation of these sugars is a mixture of 1-butanol, acetic acid, and water. researchgate.net After separation, the sugars are typically visualized by spraying the TLC plate with a reagent like sulfuric acid in ethanol followed by heating. researchgate.net

Gas Chromatography (GC) is another powerful tool for the analysis of carbohydrates, but it requires the derivatization of the non-volatile sugars to make them volatile. nih.govcsic.es This typically involves a two-step process of oximation followed by silylation. The resulting derivatives can then be separated and quantified by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on retention times and mass fragmentation patterns. nih.gov

Mass Spectrometry for Structural Elucidation and Quantification in Complex Matrices

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. rfi.ac.ukpioneerpublisher.comnih.govnih.govresearchgate.net Due to its high sensitivity and selectivity, MS, particularly when coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), provides detailed molecular information. nih.govresearchgate.netembrapa.brcreative-proteomics.com

For structural elucidation, tandem mass spectrometry (MS/MS) is employed. nih.gov In this technique, the this compound molecule is ionized and then fragmented, and the pattern of fragment ions provides information about its structure, such as the sequence of monosaccharide units and the positions of linkages. pioneerpublisher.comresearchgate.net High-resolution mass spectrometry can provide accurate mass measurements, which helps in determining the elemental composition of the molecule. nih.gov

For quantification, especially in complex biological matrices, methods like ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) are used. researchgate.netembrapa.br These methods offer low detection limits and a broad dynamic range, allowing for the measurement of this compound across a wide range of concentrations. creative-proteomics.com

Table 2: Mass Spectrometry Techniques for this compound Analysis| Technique | Application | Key Features | Reference |

|---|---|---|---|

| LC-ESI-MS/MS | Quantification | High sensitivity and selectivity; requires derivatization for some carbohydrates. | nih.gov |

| GC-MS | Quantification and Identification | Requires derivatization; provides characteristic fragmentation patterns. | nih.gov |

| HPAEC-QqQ-MS | Quantification | High-performance anion-exchange chromatography coupled with a triple quadrupole mass spectrometer for sensitive and selective analysis of xylo-oligosaccharides. | nih.gov |

| MALDI-TOF-MS | Structural Analysis | Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry for determining the molecular weight of oligosaccharides. | nih.gov |

Electrophoretic and Capillary Electrophoretic Methods for this compound Analysis

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation of carbohydrates, including this compound. researchgate.netresearchgate.netlut.fimdpi.com CE offers several advantages over traditional chromatographic methods, such as high separation efficiency, short analysis times, and low consumption of samples and reagents. mdpi.com In CE, charged molecules migrate in an electric field through a narrow capillary. Since carbohydrates are neutral, they are often derivatized to introduce a charge or are separated in highly alkaline solutions where they become partially deprotonated. researchgate.netresearchgate.net

Capillary zone electrophoresis (CZE) is a common mode of CE used for carbohydrate analysis. lut.fi The coupling of CE with mass spectrometry (CE-MS) provides a highly sensitive and selective method for the identification and quantification of xylo-oligosaccharides. nih.gov This combination allows for the structural characterization of this compound and its isomers.

Spectrophotometric and Fluorometric Assays for this compound-Related Enzyme Activity Profiling

Spectrophotometric and fluorometric assays are widely used to measure the activity of enzymes that produce or degrade this compound, such as xylanases. oiv.intsigmaaldrich.comnih.gov These assays are typically based on the use of a substrate that, upon enzymatic cleavage, releases a product that can be detected by changes in absorbance (spectrophotometry) or fluorescence (fluorometry).

In a common spectrophotometric assay for xylanase activity, the enzyme is incubated with a xylan substrate. The reaction is stopped, and the amount of reducing sugars released (which includes xylose, xylobiose, xylotriose (B1631234), and this compound) is measured using a colorimetric reagent like 3,5-dinitrosalicylic acid (DNSA). nih.gov The intensity of the resulting color is proportional to the amount of reducing sugars and, therefore, to the enzyme's activity.

Fluorometric assays offer higher sensitivity compared to spectrophotometric methods. creative-enzymes.comnih.govnih.govrarediseasesjournal.combmglabtech.com These assays often use substrates that have a fluorescent group attached, which is quenched in the intact substrate. Enzymatic cleavage releases the fluorescent group, leading to an increase in fluorescence that can be measured over time to determine the rate of the reaction. nih.govbmglabtech.com

Table 3: Assays for Xylanase Activity| Assay Type | Principle | Detection Method | Wavelength | Reference |

|---|---|---|---|---|

| Spectrophotometric | Measurement of reducing sugars released from xylan using the Nelson method. | Colorimetric | 520 nm | oiv.int |

| Spectrophotometric | Measurement of reducing sugars using 3,5-dinitrosalicylic acid (DNSA). | Colorimetric | 540 nm | nih.gov |

| Spectrophotometric | Use of a blocked p-nitrophenyl-oligosaccharide substrate that releases p-nitrophenol upon enzymatic action. | Colorimetric | 400 or 405 nm | |

| Fluorometric | Cleavage of a fluorogenic methylumbelliferyl (MUF) substrate. | Fluorescence | Ex: 330 nm, Em: 450 nm | bmglabtech.com |

Computational Chemistry and Molecular Modeling of Xylotetrose

Molecular Docking Studies of Xylotetrose Interactions with Enzyme Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed to understand the interactions between substrates, like this compound, and the active sites of enzymes.

Research has been conducted to elucidate the binding potential of xylo-oligosaccharides, including this compound, with enzymes from gut microflora. In one such study, the interaction between this compound and a β-d-xylosidase (Xyl3) from Bifidobacterium adolescentis was investigated. The molecular docking analysis revealed specific interactions within the enzyme's binding pocket. The study calculated the binding energy for the this compound-enzyme complex, providing a quantitative measure of the binding affinity.

| Enzyme | Ligand | Calculated Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| β-d-xylosidase (Xyl3) from B. adolescentis | This compound | -2.81 | Not specified in abstract |

This calculated binding energy suggests a favorable interaction between this compound and the active site of β-d-xylosidase, which is a crucial step in its enzymatic hydrolysis. The negative value indicates a spontaneous binding process. Such studies are vital for understanding the mechanisms of carbohydrate metabolism by gut bacteria and for the rational design of enzymes with improved activity on specific oligosaccharides.

Molecular Dynamics Simulations to Investigate this compound Behavior in Solvent and Protein Environments

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow researchers to observe the behavior of molecules over time, providing detailed information on their conformational dynamics, flexibility, and interactions with their environment, such as solvents or protein binding sites.

While MD simulations have been extensively used to study the behavior of monosaccharides like xylose and larger polysaccharides such as xylan (B1165943) in various environments, specific molecular dynamics studies focusing solely on this compound are not prominently detailed in the currently reviewed scientific literature. General studies on xylo-oligosaccharides suggest that their flexibility and interaction with water are key to their behavior in solution and for their recognition by enzymes. For this compound, MD simulations could reveal its dominant conformations in aqueous solution, the stability of its interactions within an enzyme's active site over time, and the role of specific amino acid residues in maintaining the binding pose. However, dedicated simulation studies on the this compound-protein complex or its behavior in different solvent environments have yet to be widely published.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of this compound

Quantum chemical calculations are used to study the electronic structure and properties of molecules from first principles, based on the laws of quantum mechanics. These methods can provide highly accurate information about molecular geometries, reaction energies, transition states, and various spectroscopic properties.

Computational studies using quantum mechanics have been applied to understand the decomposition and conformational preferences of xylose, the monomeric unit of this compound. nih.govarxiv.org These calculations have explored reaction mechanisms, such as dehydration and rearrangement, by determining the energies of transition states and products. nih.gov However, specific quantum chemical studies dedicated to calculating the electronic structure, conformational energies, or reactivity parameters of the this compound molecule itself are not extensively available in the scientific literature. Such calculations would be valuable for understanding the intrinsic properties of the β-1,4-glycosidic linkages in this compound and predicting its reactivity in chemical or enzymatic reactions.

In Silico Prediction and Analysis of this compound-Related Metabolic Networks

The metabolic pathways for the utilization of xylose, the constituent monosaccharide of this compound, have been extensively modeled in various microorganisms, particularly in the context of bioethanol production. nih.gov These models, often analyzed using techniques like Flux Balance Analysis (FBA), help predict metabolic bottlenecks and guide metabolic engineering strategies. nih.gov The degradation of this compound would first require its hydrolysis into smaller xylo-oligosaccharides and ultimately into xylose by enzymes such as β-d-xylosidase. The resulting xylose would then enter the central metabolic pathways that have been modeled. However, specific metabolic network models that begin with this compound as the initial substrate and analyze its complete catabolic pathway are not commonly found in published research. Developing such models would be beneficial for optimizing the bioconversion of hemicellulose-derived oligosaccharides into value-added products.

Biological Roles and Interactions of Xylotetrose in Non Human Systems

Influence on Non-Human Gut Microbiota Composition and Diversity (e.g., Avian Models, In Vitro Fermentation)

Xylotetrose has been shown to modulate the gut microbiota in non-human models, particularly in poultry. In ovo administration of this compound in broiler chickens, a method involving injection into the egg, has been observed to increase the abundance of beneficial bacteria. Specifically, this stimulation led to a higher prevalence of Lactobacillus spp. and Bifidobacterium spp. in the cecum of 42-day-old chickens nih.gov. These bacterial genera are widely recognized for their probiotic properties and contribution to gut health.

However, the effects of this compound can differ from those of other xylooligosaccharides. In an in vitro fermentation model using chicken cecal microbiota, this compound demonstrated a distinct effect on shaping the microbial community when compared to xylobiose and xylotriose (B1631234) nih.gov. In the context of a challenge with Avian Pathogenic Escherichia coli (APEC), while XOS and its primary monomers (xylobiose, xylotriose, and this compound) all mitigated the APEC-induced decrease in microbial α-diversity, this compound was found to be the least effective among them nih.gov. This suggests that the degree of polymerization is a crucial factor in the prebiotic efficacy of XOS against specific pathogens. The study also noted that this compound was less effective in increasing the abundances of beneficial phyla like Firmicutes and Bacteroidota and reducing Proteobacteria and Escherichia-Shigella compared to other XOS monomers nih.gov.

Table 1: Effect of In Ovo Administration of this compound on Cecal Microbiota in Broiler Chickens An interactive data table summarizing the changes in the relative abundance of key bacterial genera in the cecum of broiler chickens following in ovo stimulation with this compound compared to a control group.

| Bacterial Genus | Change in Abundance with this compound | Reference |

|---|---|---|

| Lactobacillus spp. | Increased | nih.gov |

| Bifidobacterium spp. | Increased | nih.gov |

This compound as a Substrate for Microbial Glycoside Hydrolases in Non-Host Environments

This compound serves as a key substrate for a variety of microbial glycoside hydrolases, which are enzymes responsible for breaking down complex carbohydrates. The complete degradation of xylan (B1165943), a major component of plant cell walls, is a multi-step process carried out by a consortium of microbial enzymes. Endo-xylanases first cleave the xylan backbone into smaller xylooligosaccharides, including this compound frontiersin.orgresearchgate.net. These smaller oligosaccharides are then further hydrolyzed into the simple sugar xylose by enzymes such as β-xylosidases.

Microorganisms from diverse environments, including the bovine rumen and various bacterial and fungal species, produce these enzymes to utilize plant biomass as an energy source nih.govnih.gov. The efficiency of these enzymes on different substrates has been a subject of detailed biochemical study. For instance, a β-xylosidase from the bacterium Lactobacillus brevis, belonging to the glycoside hydrolase family 43, has been shown to be highly active on this compound. At pH 6.0 and 25°C, this enzyme exhibited a catalytic rate (kcat) of 146 s⁻¹ and a catalytic efficiency (kcat/Km) of 32.6 s⁻¹mM⁻¹ with this compound as the substrate.

Table 2: Kinetic Parameters of Lactobacillus brevis β-xylosidase on Xylooligosaccharide Substrates An interactive data table presenting the kinetic values for the enzymatic degradation of various xylooligosaccharides by a specific microbial glycoside hydrolase.

| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) |

|---|---|---|---|

| Xylobiose | 407 | 2.95 | 138 |

| Xylotriose | 235 | 2.91 | 80.8 |

| This compound | 146 | 4.48 | 32.6 |

Modulation of Microbial Fermentation Metabolite Profiles by this compound

The fermentation of this compound by gut microbiota leads to the production of various metabolites, most notably short-chain fatty acids (SCFAs), which are crucial for host intestinal health. However, the production of these metabolites can be influenced by the specific structure of the xylooligosaccharide.

In an in vitro fermentation study simulating the chicken gut environment, this compound was found to be less effective in promoting the production of SCFAs compared to xylooligosaccharides with a lower degree of polymerization. Specifically, xylotriose and xylobiose showed an advantage over this compound in stimulating the microbial output of these beneficial fatty acids nih.gov. While general supplementation with mixed XOS in laying hens has been shown to increase cecal concentrations of butyric acid and isovaleric acid, the specific contribution of this compound to this profile is less pronounced frontiersin.org. Metabolomics analysis from the in vitro chicken model further revealed that this compound was, to some extent, inferior to a commercial XOS mixture in improving the metabolic pathways of the gut microbiota nih.gov.

Interactions of this compound with Non-Human Host Biomolecules and Receptors

Beyond its role as a prebiotic substrate for microbes, this compound can interact with and influence the host's biological machinery directly. Studies in avian models have demonstrated that in ovo administration of this compound can modulate the expression of various host genes in the intestine.

In the cecum of broiler chickens, this compound treatment led to significant changes in the gene expression of nutrient sensing receptors, nutrient transporters, host defense peptides, and immune-related cytokines nih.gov. This indicates a direct or indirect interaction between this compound (or its fermentation products) and the host's intestinal cells, influencing key physiological pathways related to nutrient absorption, innate immunity, and inflammatory responses.

Table 3: Modulation of Host Gene Expression in Chicken Cecum by In Ovo this compound Administration An interactive data table detailing the observed changes in the expression of specific host genes in response to this compound.

| Gene Category | Gene Name | Function | Observed Change in Expression | Reference |

|---|---|---|---|---|

| Nutrient Sensing | FFAR4 | Free fatty acid receptor 4 | Changed | nih.gov |

| Nutrient Transport | GLUT1 | Glucose transporter 1 | Changed | nih.gov |

| Host Defense Peptide | AvBD1 | Avian β-defensin 1 | Changed | nih.gov |

| Host Defense Peptide | CATHL2 | Cathelicidin 2 | Changed | nih.gov |

| Immune Response | IL-2 | Interleukin-2 | Changed | nih.gov |

| Immune Response | IL-12 | Interleukin-12 | Changed | nih.gov |

| Immune Response | IL-17 | Interleukin-17 | Changed | nih.gov |

Exploration of this compound in Plant-Microbe Symbiotic and Pathogenic Interactions

The degradation of the plant cell wall is a critical process in the interactions between plants and microbes, both pathogenic and symbiotic. Plant cell walls are rich in xylan, and its breakdown products, including xylooligosaccharides like this compound, can act as signaling molecules or nutrient sources.

In pathogenic interactions, plant pathogens secrete a variety of cell wall-degrading enzymes to breach the plant's physical defenses nih.govtaylorfrancis.com. Bacteria of the genus Xanthomonas, which are significant plant pathogens, possess a system for xylan degradation. Their endo-xylanases break down xylan into smaller xylooligosaccharides nih.gov. Interestingly, these pathogens also produce exo-oligoxylanases that act on these smaller fragments. It has been suggested that the activity of these exo-oligoxylanases may play a role in suppressing the plant's immune responses, which can be triggered by oligosaccharides released during cell wall degradation nih.gov. While not definitively shown for this compound specifically, as a component of the xylooligosaccharide pool generated during infection, it is part of this complex interaction. Plant cell wall-derived oligosaccharides are recognized as Damage-Associated Molecular Patterns (DAMPs), which can trigger plant immunity nih.gov. The microbial degradation of these DAMPs could therefore be a strategy for pathogens to evade host defenses.

Derivatives and Modified Forms of Xylotetrose for Research Applications

Chemical Derivatization of Xylotetrose for Enhanced Research Utility (e.g., labeling, functionalization)

Chemical derivatization is a fundamental technique used to modify this compound to improve its analytical properties for research. nih.gov This process involves chemically altering the molecule to enhance its detectability, stability, and chromatographic behavior, which is particularly useful for techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). taylorandfrancis.commeliomics.com

The primary goals of derivatizing this compound include:

Enhanced Detection: Native this compound lacks strong chromophores or fluorophores, making its detection by UV-Vis or fluorescence detectors challenging. Derivatization introduces a chemical tag or moiety, such as a dansyl group, that imparts desirable spectroscopic properties, thereby increasing the sensitivity of detection. meliomics.com

Improved Chromatographic Separation: By attaching a hydrophobic group, the retention of the polar this compound molecule on a reversed-phase liquid chromatography (RPLC) column can be significantly improved, leading to better peak shapes and resolution. meliomics.com

Increased Ionization Efficiency in Mass Spectrometry: The hydroxyl groups of this compound can be modified to improve the molecule's ionization efficiency in mass spectrometry, leading to greater sensitivity. Reagents like p-toluenesulfonyl isocyanate can be used to label these hydroxyl groups, creating derivatives that are more readily detected. nih.gov

Enhanced Stability: Derivatization can improve the stability of this compound ions, reducing in-source fragmentation during mass spectrometry analysis and leading to clearer, more interpretable results. meliomics.com

The process typically involves reacting the functional groups of this compound (primarily hydroxyl groups) with a derivatizing reagent to form a more easily analyzable product. nih.gov This strategy allows researchers to overcome the inherent analytical challenges associated with underivatized carbohydrates.

| Derivatization Goal | Example Reagent Class | Target Functional Group | Analytical Improvement |

|---|---|---|---|

| Enhanced Sensitivity (Fluorescence) | Dansyl Chloride | Hydroxyl (-OH) | Allows for highly sensitive fluorescence detection. |

| Improved Chromatography | Acyl Chlorides | Hydroxyl (-OH) | Increases hydrophobicity for better retention in RPLC. |

| Increased MS Signal | Isocyanates (e.g., PTSI) | Hydroxyl (-OH) | Improves ionization efficiency for mass spectrometry. |

| Functionalization for Bioconjugation | Reagents creating amino or carboxyl groups | Hydroxyl (-OH) | Provides a reactive handle for linking to other molecules. |

Synthesis of Isotopically Labeled this compound for Tracer and Mechanistic Studies

Isotopic labeling is a powerful technique where one or more atoms in a molecule are replaced by their isotope. The synthesis of isotopically labeled this compound provides an invaluable tool for tracer and mechanistic studies, allowing researchers to track the molecule's fate in biological systems and elucidate reaction pathways. chem-station.comnih.gov Common stable isotopes used for labeling carbohydrates include Deuterium (²H or D), Carbon-13 (¹³C), and Oxygen-18 (¹⁸O). medchemexpress.comnih.govscbt.com

The applications of isotopically labeled this compound are diverse:

Tracer Studies: Labeled this compound can be introduced into a biological system (e.g., cell culture or animal model) to trace its absorption, distribution, metabolism, and excretion (ADME). The isotopic signature allows it to be distinguished from the naturally abundant, unlabeled molecules. scbt.com

Mechanistic Elucidation: By observing the position of the isotopic label in the products of a reaction, the underlying chemical or enzymatic mechanism can be determined. The kinetic isotope effect, where the rate of a reaction changes upon isotopic substitution, provides detailed insights into transition states. chem-station.com

Quantitative Analysis: Isotopically labeled this compound serves as an ideal internal standard for quantitative mass spectrometry-based assays. meliomics.comunimi.it Since it is chemically identical to the analyte but has a different mass, it can correct for variations during sample preparation and analysis, leading to highly accurate quantification. meliomics.com

Synthesis of labeled this compound can be achieved through chemical or chemo-enzymatic methods. researchgate.net For instance, ¹³C-labeled this compound can be synthesized using precursors like ¹³C-labeled xylose. nih.govrsc.org Similarly, deuterium-labeled this compound can be prepared using deuterated reagents or through catalytic hydrogen/deuterium exchange reactions. chem-station.comtargetmol.combeilstein-journals.org These synthetic routes allow for the precise placement of isotopic labels within the this compound structure. nih.gov

Development of this compound-Containing Neo-Glycoconjugates for Ligand-Receptor Research

Neo-glycoconjugates are synthetic molecules created by covalently linking a carbohydrate moiety, such as this compound, to a non-carbohydrate carrier, typically a protein or a lipid. nih.gov The development of this compound-containing neo-glycoconjugates is crucial for studying the interactions between this compound and its biological binding partners, such as carbohydrate-binding proteins (lectins), enzymes, and cell surface receptors. nih.gov

By conjugating this compound to a carrier molecule, researchers can create powerful tools for:

Ligand-Receptor Interaction Studies: this compound-protein conjugates (e.g., this compound-Bovine Serum Albumin) can be used in various assays, such as ELISA (Enzyme-Linked Immunosorbent Assay), to identify and characterize proteins that bind specifically to this compound. nih.gov This is fundamental for understanding the biological roles of xylooligosaccharides and their receptors. nih.govnih.govbiorxiv.orgfigshare.com

Probing Cellular Functions: By attaching this compound to fluorescently labeled proteins or lipids, these neo-glycoconjugates can be used to visualize the location of this compound-binding sites on the surface of cells or within tissues.

Immunological Studies: When conjugated to an immunogenic carrier protein, this compound can be used to generate antibodies that are specific for this particular oligosaccharide structure. These antibodies are valuable reagents for detecting and quantifying this compound in complex biological samples.

The synthesis of these conjugates involves the chemical activation of this compound to create a reactive group that can then be covalently linked to the carrier molecule. nih.gov This approach provides precisely defined structures essential for obtaining clear and reproducible results in ligand-receptor binding studies. nih.gov

Immobilization of this compound on Solid Supports for Affinity Chromatography and Biosensor Development

Immobilization involves attaching this compound molecules to an insoluble solid support or matrix. walshmedicalmedia.comnih.gov This technique is foundational for developing powerful research tools like affinity chromatography columns and biosensors. mdpi.com

Affinity Chromatography: In affinity chromatography, this compound is covalently linked to a solid support, such as agarose (B213101) or magnetic beads, to create an affinity resin. nih.govcytivalifesciences.combio-rad.comlibretexts.org This resin is then packed into a column. When a complex biological sample (e.g., a cell lysate) is passed through the column, proteins that specifically bind to this compound will be retained on the resin, while all other molecules wash through. cytivalifesciences.com The bound proteins can then be eluted and collected in a purified form. This method is highly effective for the isolation and purification of this compound-binding proteins, such as specific enzymes or lectins. nih.gov

| Application | Principle | Common Solid Supports | Research Outcome |

|---|---|---|---|

| Affinity Chromatography | Specific, reversible binding of target molecules to immobilized this compound. cytivalifesciences.com | Agarose beads, magnetic beads, sepharose. nih.gov | Purification and isolation of this compound-binding proteins. |

| Biosensor Development | Immobilized this compound acts as the biorecognition element to detect binding events. | Gold nanoparticles, carbon nanotubes, graphene. researchgate.netfrontiersin.org | Real-time, sensitive detection of molecules that interact with this compound. nih.gov |

Biosensor Development: A biosensor is an analytical device that combines a biological recognition element with a transducer to detect a specific analyte. frontiersin.org this compound can be immobilized on the surface of a sensor chip to act as the biorecognition element. researchgate.net When a sample containing a this compound-binding molecule is introduced, the binding event at the sensor surface generates a measurable signal (e.g., electrical, optical, or mass-based). frontiersin.org This allows for the sensitive and specific detection of target molecules in real-time. Such biosensors could be developed to screen for new drugs that target this compound-protein interactions or for diagnostic purposes. nih.gov The use of nanomaterials as supports can further enhance the sensitivity and performance of these biosensors. researchgate.net

Future Research Directions and Biotechnological Applications of Xylotetrose Non Clinical Focus

Advanced Bioreactor Designs and Process Intensification for Xylotetrose Production

The efficient and large-scale production of this compound is a primary objective for its commercial viability. Future research is geared towards the development of advanced bioreactor systems and the intensification of production processes. leadventgrp.comalliedacademies.org

Advanced Bioreactor Designs: Traditional batch reactors often face limitations in terms of productivity and product consistency. Innovations in bioreactor design are crucial for overcoming these challenges. Stirred-tank bioreactors, airlift bioreactors, and membrane bioreactors are being tailored to the specific needs of this compound production. alliedacademies.org For instance, enzyme membrane bioreactors (EMRs) present a promising approach by enabling continuous operation, enzyme recovery, and reuse, which can significantly improve the efficiency of this compound synthesis from xylan-rich biomass. researchgate.net The design of these bioreactors focuses on optimizing parameters such as vessel geometry, agitation, aeration, and monitoring systems to maximize the yield and purity of this compound. leadventgrp.com

Process Intensification: Process intensification aims to enhance the efficiency and sustainability of bioprocessing operations. cetjournal.itnih.gov In the context of this compound production, this involves strategies to increase volumetric productivity and reduce operational costs. youtube.com One key area of research is the development of high-density cell cultures or immobilized enzyme systems within the bioreactor. youtube.com By increasing the concentration of the biocatalyst (either microbial cells or enzymes), the reaction rate can be significantly accelerated. Furthermore, the integration of advanced control algorithms and online monitoring systems allows for real-time adjustments of process parameters like temperature, pH, and substrate feed, ensuring optimal conditions for this compound formation. leadventgrp.com

| Bioreactor Technology | Key Features & Advantages for this compound Production |

| Enzyme Membrane Bioreactor (EMR) | Continuous process, enzyme recovery and reuse, improved product purity. |

| Stirred-Tank Bioreactor | Efficient mixing, suitable for high-density cultures. |

| Airlift Bioreactor | Gentle mixing, good oxygen transfer for aerobic microbial processes. |

Systems Biology and Synthetic Biology Approaches for Optimized this compound Biosynthesis

Systems and synthetic biology offer powerful tools to understand and engineer microbial metabolism for the enhanced production of this compound. researchgate.netnih.gov These approaches move beyond traditional strain improvement methods by enabling a more targeted and rational design of production hosts.

Systems Biology: Systems biology involves the comprehensive study of the complex interactions within a biological system. In the context of this compound production, this means analyzing the entire metabolic network of a microorganism to identify bottlenecks and potential targets for genetic engineering. Techniques such as flux balance analysis can predict the flow of metabolites through different pathways, providing insights into how to redirect carbon flux towards the synthesis of xylooligosaccharides, including this compound.

Synthetic Biology: Synthetic biology applies engineering principles to the design and construction of new biological parts, devices, and systems. researchgate.net For this compound biosynthesis, this could involve the design of novel metabolic pathways or the optimization of existing ones. mdpi.com For example, researchers can use synthetic biology tools to: